molecular formula C10H17ClN2O3S B2704383 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856032-39-7

5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2704383
CAS No.: 1856032-39-7
M. Wt: 280.77
InChI Key: OEZOVVLTLYIPGP-UHFFFAOYSA-N
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Description

5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an isopropoxymethyl group, a propyl group, and a sulfonyl chloride group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Isopropoxymethyl Group: The isopropoxymethyl group can be introduced via an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Propyl Group: The propyl group can be introduced through a similar alkylation reaction using propyl bromide or propyl chloride.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Hydrolysis can be carried out using water or aqueous base under mild conditions.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic Acids: Formed from hydrolysis of the sulfonyl chloride group.

    Oxidized or Reduced Pyrazole Derivatives: Formed from oxidation or reduction reactions.

Scientific Research Applications

5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, potentially modifying their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
  • 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
  • 5-(isopropoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the isopropoxymethyl group may influence its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

5-(propan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-4-5-13-9(7-16-8(2)3)10(6-12-13)17(11,14)15/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZOVVLTLYIPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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